Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)-
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Overview
Description
Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- is a steroidal compound with a complex structure that includes multiple hydroxyl and ketone functional groups. This compound is part of the pregnane class of steroids, which are characterized by their 21-carbon skeleton. Steroids in this class are often involved in various biological processes, including hormone regulation and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Ketone Formation: Oxidation of specific hydroxyl groups to form ketones.
Methylation: Introduction of a methyl group at the 16th position.
Each of these steps requires specific reagents and conditions. For example, hydroxylation might be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant, while ketone formation could involve the use of Jones reagent (chromic acid in acetone).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar steps but optimized for efficiency and yield. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- can undergo various chemical reactions, including:
Oxidation: Further oxidation of hydroxyl groups to form additional ketones or carboxylic acids.
Reduction: Reduction of ketone groups to form secondary alcohols.
Substitution: Nucleophilic substitution reactions at the hydroxyl or ketone positions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a starting material for the synthesis of more complex steroids. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- is studied for its role in hormone regulation and metabolic pathways. It can serve as a model compound for studying steroid metabolism.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry
In the industrial sector, this compound is used in the production of steroidal drugs and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved often include the regulation of inflammatory responses and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
Pregnane-3,20-dione: Lacks the hydroxyl and methyl groups present in the target compound.
17-Hydroxyprogesterone: Similar structure but with different functional groups.
Corticosterone: Shares some structural features but has distinct biological activities.
Uniqueness
Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- is unique due to its specific arrangement of hydroxyl and ketone groups, as well as the presence of a methyl group at the 16th position. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar steroids.
Properties
CAS No. |
81089-17-0 |
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Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h13-14,16-18,23,26H,4-12H2,1-3H3/t13-,14+,16-,17+,18+,20+,21+,22+/m1/s1 |
InChI Key |
DOMKOXUGRSATCY-ILTSXOTMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4CC(=O)CCC4(C3CCC2(C1(C(=O)CO)O)C)C |
Origin of Product |
United States |
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